molecular formula C13H18O5 B570645 Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate CAS No. 181866-83-1

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate

Cat. No.: B570645
CAS No.: 181866-83-1
M. Wt: 254.282
InChI Key: VMRAVXPCPVDTPW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is an organic compound with a complex structure that includes a furan ring substituted with ethoxy and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methylfuran-3-carboxylic acid with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. Another approach involves the use of ethyl 3-ethoxy-3-oxopropanoate as a starting material, which undergoes a series of condensation reactions to form the desired furan derivative .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. This inhibition can disrupt metabolic pathways, leading to various biological effects. The furan ring and ester groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-3-oxopropyl)-4-methylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-4-16-11(14)7-6-10-12(9(3)8-18-10)13(15)17-5-2/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRAVXPCPVDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C(=CO1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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